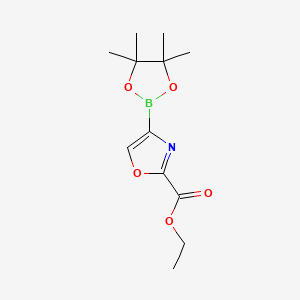
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring and an oxazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it valuable in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate oxazole derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohol derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学的研究の応用
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The oxazole ring can also interact with biological targets, potentially affecting molecular pathways involved in disease processes .
類似化合物との比較
Similar Compounds
- Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine
Uniqueness
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate is unique due to the combination of the dioxaborolane and oxazole rings, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for constructing complex molecules and exploring new reaction pathways .
生物活性
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate (CAS No. 2716848-85-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its synthesis, biological properties, and potential applications.
The molecular formula of this compound is C15H25BO4, with a molecular weight of approximately 280.17 g/mol. It is characterized by the presence of a dioxaborolane moiety which is known for its unique reactivity and potential in various chemical transformations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing boron and oxazole moieties. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of tubulin polymerization, similar to other boron-containing compounds. This action disrupts mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of oxazole exhibit significant antiproliferative activity against various human cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 16 to 24 nM against cancer cell lines such as HeLa and L1210 .
Other Biological Activities
In addition to anticancer properties, the compound may also possess:
- Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial effects due to their ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : The presence of the oxazole ring may contribute to anti-inflammatory properties by modulating immune responses .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of oxazole derivatives and evaluated their biological activities. Among these derivatives, those with the dioxaborolane group exhibited enhanced potency against cancer cell lines compared to their non-boronated counterparts .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of oxazole derivatives can significantly affect their biological activity. For instance, introducing different substituents on the oxazole ring or varying the dioxaborolane substituent can lead to improved anticancer efficacy .
Data Tables
| Compound Name | CAS Number | Molecular Weight | Anticancer IC50 (nM) | Notes |
|---|---|---|---|---|
| This compound | 2716848-85-8 | 280.17 g/mol | 16 - 24 | Potential tubulin inhibitor |
| Related Oxazole Derivative | Various | Varies | Varies | Enhanced activity observed |
特性
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-6-16-10(15)9-14-8(7-17-9)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLGXVLGDUKTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=N2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














